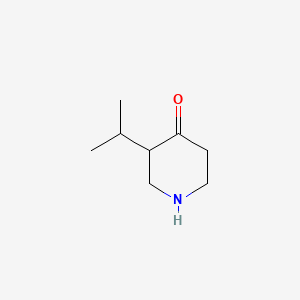

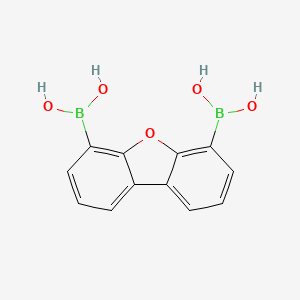

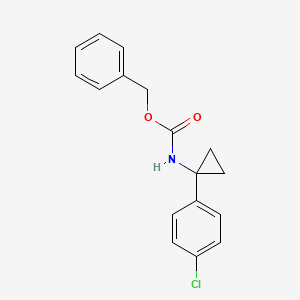

![molecular formula C14H14ClN5 B595959 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-82-7](/img/structure/B595959.png)

4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine

カタログ番号 B595959

CAS番号:

1221153-82-7

分子量: 287.751

InChIキー: MJOZFDWJFXORTO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H14ClN5 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 565.0±60.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用

Application 1: Antitubercular Agents

- Methods of Application : The minimum inhibitory concentration (MIC) of the compounds was assayed using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .

- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was non-cytotoxic to the Vero cell line and had a MIC90 value of 0.488 µM .

Application 2: CDK2 Inhibitors for Cancer Treatment

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : Most compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

Application 3: Antiviral Study

- Methods of Application : The experimental procedures for the antiviral study are detailed in the provided literature .

Application 4: Therapeutic Potential in Imidazole Containing Compounds

- Application Summary : The compound is part of a study on the synthesis and therapeutic potential of imidazole-containing compounds .

- Methods of Application : The methods involve the synthesis of various derivatives and their subsequent testing for therapeutic efficacy .

Application 5: Chemical Properties Study

- Application Summary : The compound’s chemical properties, such as melting point, boiling point, and molecular weight, have been studied .

- Methods of Application : Standard chemical analysis techniques would be used to determine these properties .

Application 7: CDK2 Inhibition for Cancer Treatment

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

Application 8: Antimicrobial Potential

- Methods of Application : The derivatives were tested for their antimicrobial efficacy using standard laboratory assays .

- Results : Compounds 1a and 1b demonstrated good antimicrobial potential, although specific data on their efficacy is not detailed in the search results .

Application 9: Biochemical Research Material

- Methods of Application : It is used as a biological material or organic compound in various research settings .

Application 10: Chemical Property Analysis

- Methods of Application : Standard chemical analysis techniques are employed to determine these properties .

Application 11: CDK2 Inhibition for Cancer Treatment

- Application Summary : This compound is part of a study exploring novel CDK2 inhibitors for cancer treatment, targeting tumor cells selectively .

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

Application 12: Antitubercular Activity

- Application Summary : The introduction of different halogen atoms on the phenyl ring of this compound has been studied for its effects on antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .

- Methods of Application : The antitubercular activity was evaluated using standard laboratory assays .

Application 13: Biochemical Research Material

- Application Summary : Related compounds are used as biochemical reagents for life science research .

- Methods of Application : These compounds are utilized as biological materials or organic compounds in various research settings .

Application 14: Chemical Property Analysis

特性

IUPAC Name |

4-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-3-4-17-14(16)19-11)9-5-13(15)18-6-12(9)20/h3-8H,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOZFDWJFXORTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679965 |

Source

|

| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |

CAS RN |

1221153-82-7 |

Source

|

| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(2S)-2-AMino-3-cyclobutylpropan-1-ol

1213883-19-2

Ethyl 4-bromo-5,8-dichloroquinoline-3-carboxylate

1242260-61-2

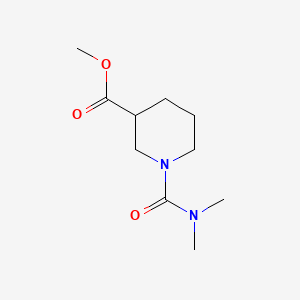

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)